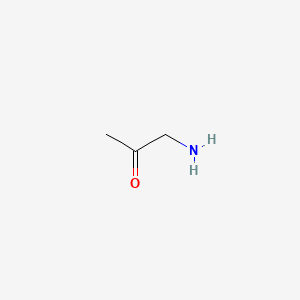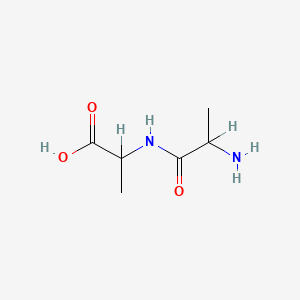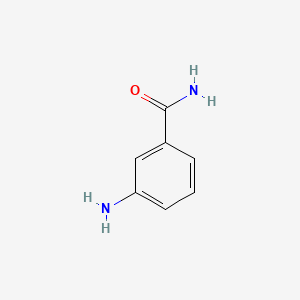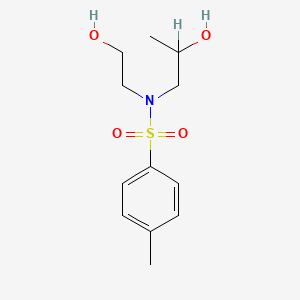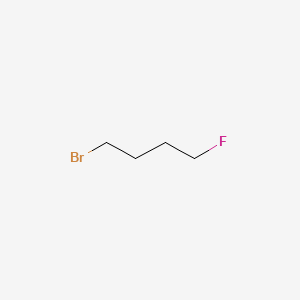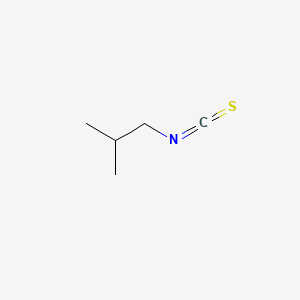
Isobutil isotiocianato
Descripción general
Descripción
Isobutyl isothiocyanate belongs to the class of organic compounds known as isothiocyanates. These are organic compounds containing the isothiocyanate group, an isocyanate analogue with the general formula RN=C=S. Isobutyl isothiocyanate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, isobutyl isothiocyanate is primarily located in the membrane (predicted from logP). Isobutyl isothiocyanate is a green tasting compound that can be found in soft-necked garlic. This makes isobutyl isothiocyanate a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
Propiedades anticancerígenas
El Isobutil isotiocianato ha sido estudiado por sus potenciales efectos anticancerígenos. Las investigaciones sugieren que los isotiocianatos pueden ayudar en la prevención del cáncer al inducir la apoptosis en las células malignas e inhibir el crecimiento tumoral. Este compuesto, como otros isotiocianatos, puede desempeñar un papel en la quimioprevención debido a su capacidad para modular las enzimas involucradas en el metabolismo de los carcinógenos .
Efectos antiinflamatorios
Las propiedades antiinflamatorias del this compound son significativas en el contexto de las enfermedades crónicas. Se ha demostrado que inhibe la producción de citoquinas proinflamatorias, que son moléculas de señalización que pueden exacerbar afecciones como la artritis, las enfermedades cardiovasculares y más .
Actividad antioxidante
El this compound exhibe actividad antioxidante, la cual es crucial para proteger las células del estrés oxidativo. El estrés oxidativo puede conducir a daño celular y está asociado con diversas enfermedades, incluidos los trastornos neurodegenerativos. Al neutralizar los radicales libres, el this compound ayuda a mantener la salud celular .
Aplicaciones antimicrobianas
Los isotiocianatos, incluido el this compound, han sido reconocidos por sus propiedades antimicrobianas. Pueden ser efectivos contra una amplia gama de microorganismos, incluidas bacterias y hongos, lo que los convierte en valiosos en el desarrollo de nuevos agentes antimicrobianos .
Investigación en proteómica
En el campo de la proteómica, el this compound se utiliza como reactivo. La proteómica implica el estudio a gran escala de las proteínas, y este compuesto se puede utilizar en varios ensayos y técnicas para analizar la estructura y función de las proteínas .
Síntesis en química orgánica
El this compound también es importante en la química sintética. Sirve como una plataforma para transformaciones versátiles y se utiliza en la síntesis de una variedad de compuestos. Su reactividad lo convierte en una herramienta valiosa para los químicos que trabajan en el desarrollo de nuevos métodos sintéticos .
Mecanismo De Acción
Target of Action
Isobutyl isothiocyanate (IBITC) is a bioactive compound that exhibits various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . The primary targets of IBITC are the microbial pathogens, including both Gram-positive and Gram-negative bacteria .
Mode of Action
IBITC interacts with its targets by binding to cellular components, facilitating its traversal across the plasma membrane of cells, and allowing entry into the cellular milieu . This interaction results in changes in the cellular environment, leading to the antimicrobial, anti-inflammatory, and anticancer effects observed.
Biochemical Pathways
The biochemical pathways affected by IBITC involve the enzymatic hydrolysis of glucosinolates (GLs), the most abundant secondary metabolites in the botanical order Brassicales . The myrosinase-catalyzed hydrolysis of GLs releases D-glucose and produces aglycones, which can, by expulsion of a sulfate ion, undergo a fast Lossen-type rearrangement to finally deliver the corresponding isothiocyanates .
Result of Action
The molecular and cellular effects of IBITC’s action are primarily its antimicrobial properties against human pathogens. It has been found to be effective against the most important human pathogens, including bacteria with resistant phenotypes . Moreover, it exhibits anti-inflammatory and anticancer properties, making it a compound of interest in various fields of biological research .
Safety and Hazards
Direcciones Futuras
Isobutyl isothiocyanate has been shown to be a potent heat tolerance enhancer for Arabidopsis . It induced the heat shock response (HSR) in the whole Arabidopsis seedlings, and the isobutyl ITC-treated plants showed higher heat tolerance than the phenethyl ITC-treated plants . This suggests that isobutyl ITC could be a more potent heat tolerance enhancer than phenethyl ITC .
Análisis Bioquímico
Biochemical Properties
Isobutyl isothiocyanate plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme myrosinase, which catalyzes the hydrolysis of glucosinolates to produce isothiocyanates, including isobutyl isothiocyanate . This interaction is essential for the release of isobutyl isothiocyanate from its glucosinolate precursors in plant tissues. Additionally, isobutyl isothiocyanate has been shown to inhibit certain deubiquitinating enzymes, which are involved in the regulation of protein degradation . This inhibition can lead to the accumulation of ubiquitinated proteins, affecting various cellular processes.
Cellular Effects
Isobutyl isothiocyanate exerts several effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, isobutyl isothiocyanate can activate the Nrf2 signaling pathway, which is involved in the cellular response to oxidative stress . This activation leads to the upregulation of antioxidant genes, enhancing the cell’s ability to combat oxidative damage. Furthermore, isobutyl isothiocyanate has been reported to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . This compound also affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of isobutyl isothiocyanate involves several key interactions at the molecular level. One of the primary mechanisms is the covalent binding of isobutyl isothiocyanate to thiol groups in proteins, leading to the formation of thiocarbamate adducts . This binding can result in the inhibition of enzyme activity, particularly those enzymes with active site cysteine residues. Additionally, isobutyl isothiocyanate can modulate gene expression by affecting transcription factors such as Nrf2 and NF-κB . These transcription factors play critical roles in the regulation of genes involved in oxidative stress response, inflammation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isobutyl isothiocyanate can change over time due to its stability and degradation. Isobutyl isothiocyanate is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of isobutylamine and carbonyl sulfide . Long-term exposure to isobutyl isothiocyanate has been shown to result in sustained activation of the Nrf2 pathway, providing prolonged protection against oxidative stress . Prolonged exposure can also lead to adaptive responses, where cells become less sensitive to the compound’s effects over time.
Dosage Effects in Animal Models
The effects of isobutyl isothiocyanate vary with different dosages in animal models. At low doses, isobutyl isothiocyanate has been shown to exhibit chemopreventive properties by inducing phase II detoxification enzymes and enhancing antioxidant defenses . At high doses, isobutyl isothiocyanate can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the excessive generation of reactive oxygen species and the depletion of cellular antioxidants. It is essential to determine the optimal dosage to maximize the beneficial effects while minimizing toxicity.
Metabolic Pathways
Isobutyl isothiocyanate is involved in several metabolic pathways, primarily related to its detoxification and excretion. The compound is metabolized through the mercapturic acid pathway, where it conjugates with glutathione to form a glutathione conjugate . This conjugate is further processed to form cysteinylglycine, cysteine, and finally, the N-acetylcysteine conjugate, which is excreted in the urine. The interaction of isobutyl isothiocyanate with glutathione and related enzymes is crucial for its detoxification and elimination from the body.
Transport and Distribution
Within cells and tissues, isobutyl isothiocyanate is transported and distributed through passive diffusion and active transport mechanisms. The compound can readily diffuse across cell membranes due to its lipophilic nature . Additionally, specific transporters and binding proteins may facilitate its uptake and distribution within cells. Isobutyl isothiocyanate tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it undergoes detoxification and excretion .
Subcellular Localization
The subcellular localization of isobutyl isothiocyanate is influenced by its interactions with various cellular components. The compound can localize to different cellular compartments, including the cytoplasm, mitochondria, and nucleus . In the cytoplasm, isobutyl isothiocyanate interacts with cytosolic proteins and enzymes, affecting their activity and function. In the mitochondria, it can modulate mitochondrial function and induce apoptosis by disrupting the mitochondrial membrane potential . In the nucleus, isobutyl isothiocyanate can influence gene expression by interacting with transcription factors and other nuclear proteins.
Propiedades
IUPAC Name |
1-isothiocyanato-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS/c1-5(2)3-6-4-7/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDDRJXKROCWRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207846 | |
| Record name | Isobutyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellow liquid; Green pungent aroma | |
| Record name | Isobutyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1864/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |
| Record name | Isobutyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1864/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.935-0.945 | |
| Record name | Isobutyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1864/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
591-82-2 | |
| Record name | Isobutyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=591-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isobutyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpropyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBUTYL ISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A498ZC6Z4F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isobutyl isothiocyanate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032345 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,14S,18S,19R)-8,10-dioxa-4,17-diazaheptacyclo[15.4.3.01,18.04,19.05,13.07,11.014,19]tetracosa-5,7(11),12,22-tetraen-3-one](/img/structure/B1265357.png)
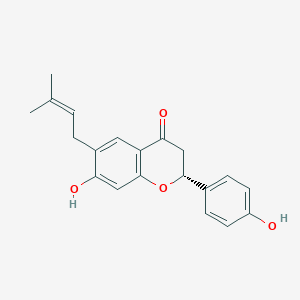
![(2R)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B1265359.png)
phenyl]methyl}carbamoyl)amino}-1-methylpiperidin-1-ium](/img/structure/B1265361.png)
